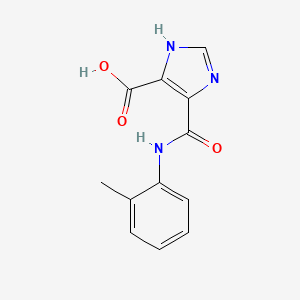

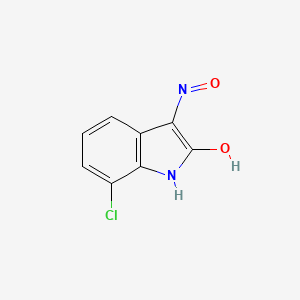

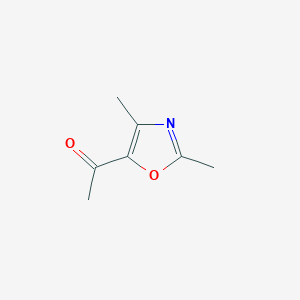

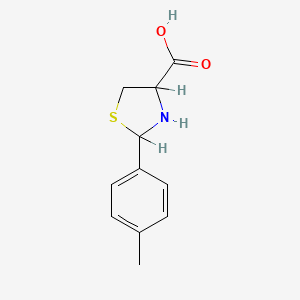

7-Chloro-3-(hydroxyamino)indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Indoles :

- Functionalized indoles, specifically 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, are synthesized using methods that include the Bartoli indole synthesis. This process is significant in medicinal chemistry for the creation of diversely functionalized indoles, suitable for further chemical elaboration (Grant et al., 2011).

New Synthesis Methodologies for Heterocyclic Compounds :

- A novel one-pot methodology for the synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate has been developed. This greener approach avoids environmentally harmful chemicals and is scalable (Nikumbh et al., 2016).

Coordination Modes in Organometallic Chemistry :

- The hydroxyamine 7-chloro-4-(hydroxyamino)quinoline reacts with triosmium clusters to form complexes with new modes of oximato ligand bridging. This research contributes to understanding the bonding and stabilization in organometallic compounds, especially in the context of hydrogen bonding (Chao et al., 2000).

Crystal Structure and Hydrogen Bonding Studies :

- Studies on compounds like 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide contribute to understanding crystal structures and intermolecular hydrogen bonding, which are crucial in materials science and pharmaceutical chemistry (Helliwell et al., 2011).

Synthesis and Cytotoxicity of Novel Compounds :

- Research involving the synthesis of novel dimers like C7-C7, C7-N3, and N3-N3 dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole and their cytotoxicity against cancer cells highlights the potential application of these compounds in developing new anticancer drugs (Kumar & Lown, 2003).

Development of Bioactive Molecules :

- The indole nucleus is crucial in many natural and synthetic molecules with significant biological activities. Studies on compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide contribute to understanding the structure-activity relationships, which are vital in drug discovery and design (Geetha et al., 2019).

Physicochemical Studies :

- The determination of physicochemical parameters such as hydrophobicity and basicity of derivatives like 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline offers insights into the properties of these compounds, aiding in their application in various fields including medicinal chemistry (Lin & Lan, 1989).

Direcciones Futuras

Indole derivatives, including “7-Chloro-3-(hydroxyamino)indol-2-one”, have potential for further exploration due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research may focus on the design of novel compounds with anti-tubercular activity .

Propiedades

IUPAC Name |

7-chloro-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAZRZMYIPVQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417924 |

Source

|

| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(hydroxyamino)indol-2-one | |

CAS RN |

74396-74-0 |

Source

|

| Record name | NSC30746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)